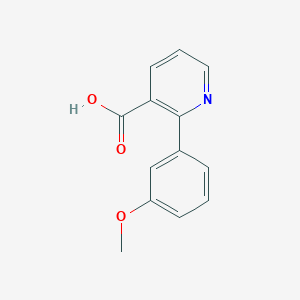

2-(3-Methoxyphenyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

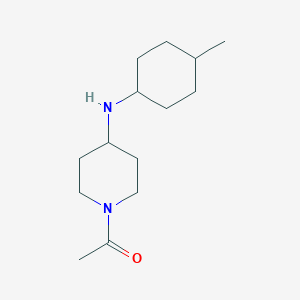

Übersicht

Beschreibung

2-(3-Methoxyphenyl)nicotinic acid (2-MPNA) is a compound of interest in scientific research due to its potential applications in biochemistry and physiology. It is a derivative of nicotinic acid, an organic compound that is found naturally in plants and animals. 2-MPNA is a lipid-soluble compound that can be synthesized in the laboratory and has been studied for its effects on a variety of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

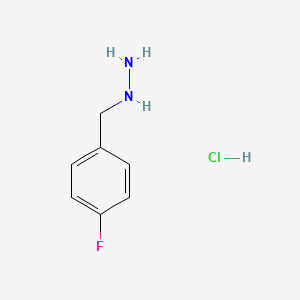

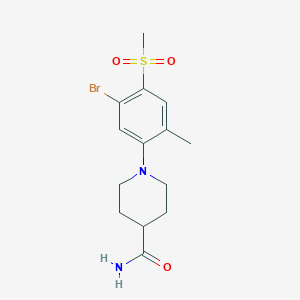

Anti-inflammatory and Analgesic Activities

2-(3-Methoxyphenyl)nicotinic acid derivatives have been explored for their potential anti-inflammatory and analgesic activities. A study by Navidpour et al. (2014) synthesized a series of nicotinic acid hydrazides, finding several compounds with significant anti-inflammatory and analgesic effects. Notably, some derivatives showed even more potent anti-inflammatory activity than the reference drug, niflumic acid (Navidpour et al., 2014).

Herbicidal Activity

Another application of nicotinic acid derivatives is in the development of herbicides. Yu et al. (2021) designed and synthesized N-(arylmethoxy)-2-chloronicotinamides, which exhibited excellent herbicidal activity against certain weeds. This study highlights the potential of nicotinic acid derivatives in agricultural applications (Yu et al., 2021).

Anti-lipolytic Effects

Nicotinic acid is known for its lipid-lowering properties, primarily through its anti-lipolytic effects. Tunaru et al. (2003) identified receptors (PUMA-G and HM74) in adipose tissue that mediate the anti-lipolytic and lipid-lowering effects of nicotinic acid, indicating a mechanism that could be leveraged for treating dyslipidemia (Tunaru et al., 2003).

Tuberculosis Biomarker Detection

In the medical field, nicotinic acid derivatives have been studied for detecting tuberculosis biomarkers. A method using luminescence of Tb(3+) complexes in the presence of nicotinic acid has been investigated for this purpose, showing potential in diagnostics (Bamogo et al., 2015).

Industrial Applications

The production and recovery of nicotinic acid for industrial applications have also been researched. Kumar et al. (2008) studied the reactive extraction of nicotinic acid using organophosphorus solvating extractants, which could be beneficial for its production in the food, pharmaceutical, and biochemical industries (Kumar et al., 2008).

Safety and Hazards

The safety data sheet (SDS) for 2-(3-Methoxyphenyl)nicotinic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling this compound .

Zukünftige Richtungen

While specific future directions for 2-(3-Methoxyphenyl)nicotinic acid are not mentioned in the available literature, related compounds have shown promise in various areas of research. For instance, oxazole derivatives have demonstrated a wide spectrum of biological activities, suggesting potential for further development . Additionally, certain nicotinic acid hydrazides have shown potential as antimycobacterial agents .

Wirkmechanismus

Target of Action

2-(3-Methoxyphenyl)nicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin has been found to bind with high affinity to multiple receptors, making it an important pharmacophore . The primary targets of niacin are the enzymes involved in lipid metabolism and redox reactions .

Mode of Action

It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin acts as a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Niacin is well-absorbed in the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of niacin, given their structural similarity. Niacin is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It plays a vital role in maintaining efficient cellular function .

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYTWHAZDNPNRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650313 |

Source

|

| Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912773-03-6 |

Source

|

| Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)